molecular formula C22H16N4O4S B4016048 1-(3-methylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-(3-methylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B4016048
M. Wt: 432.5 g/mol
InChI Key: QZGYUPPQYSXENV-CPNJWEJPSA-N
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Description

This compound belongs to the class of organic compounds known as pyrimidinediones, which are known for their diverse range of biological activities and chemical properties. The presence of a 3-methylphenyl group and a 4-nitrophenyl-substituted pyrrol ring suggests potential for interesting chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of such complex molecules typically involves multi-step organic reactions, starting from simpler precursors. For example, the synthesis might involve a condensation reaction between a pyrimidinedione derivative and a substituted aldehyde in the presence of a base or catalyst. The process would require careful optimization of conditions such as temperature, solvent, and reaction time to achieve the desired product yield and purity.

Molecular Structure Analysis

Molecular structure analysis would likely involve techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and X-ray crystallography. These techniques can provide detailed information about the compound's molecular framework, including the arrangement of atoms, the presence of functional groups, and the configuration of stereocenters.

Chemical Reactions and Properties

The compound's chemical reactivity can be influenced by the nitro and thioxo groups, making it a candidate for further functionalization or participation in cycloaddition reactions. Its chemical properties may include electrophilic and nucleophilic reactivity, influenced by the electronic distribution across the molecule.

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility in various solvents, and stability under different conditions are crucial for understanding the compound's behavior in a laboratory or industrial setting. These properties can be determined using standard laboratory methods.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards acids/bases, oxidizing/reducing agents, and potential for forming derivatives or complexes with metals, provide insights into how the compound might be used in chemical syntheses or as a ligand in coordination chemistry.

For compounds with similar structural features, research has been conducted on their synthesis, structural characterization, and some properties. For instance, studies on pyrimidine derivatives and related heterocyclic compounds have shown diverse reactivity and potential applications in pharmaceuticals and materials science (Asiri & Khan, 2010), (Sureshbabu & Sughanya, 2013).

properties

IUPAC Name

(5E)-1-(3-methylphenyl)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4S/c1-14-4-2-5-18(12-14)25-21(28)19(20(27)23-22(25)31)13-17-6-3-11-24(17)15-7-9-16(10-8-15)26(29)30/h2-13H,1H3,(H,23,27,31)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGYUPPQYSXENV-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-1-(3-methylphenyl)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-methylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
Reactant of Route 2
1-(3-methylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 3
1-(3-methylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

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